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Compound of Interest

Compound Name: 3-(Dimethylamino)acrylonitrile

Cat. No.: B1336122

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
(Dimethylamino)acrylonitrile (CAS No. 2407-68-3), a valuable compound in organic
synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, along with standardized experimental protocols for data
acquisition.

Spectroscopic Data Summary

The empirical formula for 3-(Dimethylamino)acrylonitrile is CsHsN2, with a molecular weight
of 96.13 g/mol .[1][2] Spectroscopic analysis confirms the presence of a dimethylamino group,
a carbon-carbon double bond, and a nitrile functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 3-
(Dimethylamino)acrylonitrile by providing information about the chemical environment of its
hydrogen and carbon atoms.

1H NMR Data
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Chemical Shift
(ppm)

Multiplicity

Coupling Constant

(J in Hz)

Assignment

Data not available

Data not available

Data not available

-CH=CH-CN

Data not available

Data not available

Data not available

-CH=CH-CN

Data not available

Data not available

Data not available

-N(CHs)2

13C NMR Data[3]

Chemical Shift (ppm) Assignment
Data not available -C=N

Data not available -CH=CH-CN
Data not available -CH=CH-CN
Data not available -N(CHs)2

Note:Specific chemical shift and coupling constant values from primary literature or spectral

databases were not retrievable at the time of this compilation. The assignments are based on

the known structure of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in 3-(Dimethylamino)acrylonitrile

based on their characteristic vibrational frequencies.

Key IR Absorption Bands
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Wavenumber (cm~?) Functional Group Assignment
Data not available C=N stretch (nitrile)

Data not available C=C stretch (alkene)

Data not available C-N stretch (amine)

Data not available C-H stretch (alkene)

Data not available C-H stretch (alkane)

Note:A definitive list of IR absorption peaks was not available. The expected functional group
absorptions are listed based on the molecular structure.

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) provides information about the molecular
weight and fragmentation pattern of 3-(Dimethylamino)acrylonitrile, aiding in its identification.

Major Mass Fragments (m/z)[1]

m/z Relative Intensity Assignment

96 Data not available [M]* (Molecular lon)
95 Data not available [M-H]+

42 Data not available [C2HaN]*

54 Data not available [CsHaN]*

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic
data presented above.

NMR Spectroscopy (*H and **C)

o Sample Preparation: A small amount of 3-(Dimethylamino)acrylonitrile is dissolved in a
deuterated solvent (e.g., CDCls, DMSO-ds) in a standard 5 mm NMR tube. A common
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concentration range is 5-25 mg/mL.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for data
acquisition.

'H NMR Acquisition:
o The spectrometer is tuned to the proton frequency.
o A standard single-pulse experiment is performed.

o Key parameters include a 30-45 degree pulse angle, a spectral width of approximately 12-
16 ppm, and a relaxation delay of 1-5 seconds.

o A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
13C NMR Acquisition:
o The spectrometer is tuned to the carbon-13 frequency.

o A proton-decoupled experiment is typically run to simplify the spectrum and enhance
signal intensity.

o Awider spectral width (e.g., 0-220 ppm) is used.

o Due to the lower natural abundance of 13C, a larger number of scans and a longer
acquisition time are required compared to *H NMR.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain
the frequency-domain spectrum. Phase and baseline corrections are applied. Chemical
shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Attenuated Total Reflectance Fourier-Transform Infrared
(ATR-FTIR) Spectroscopy

o Sample Preparation: A small drop of liquid 3-(Dimethylamino)acrylonitrile is placed directly
onto the ATR crystal (e.g., diamond or zinc selenide).
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o Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.
This is used to subtract the absorbance of the crystal and the surrounding atmosphere.

o Sample Spectrum: The sample is applied to the crystal, and the sample spectrum is
recorded.

» Data Acquisition: The spectrum is typically scanned over the mid-IR range (e.g., 4000-400
cm~1). Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

o Data Processing: The background spectrum is automatically subtracted from the sample
spectrum to yield the final absorbance or transmittance spectrum of the compound.

Electron lonization Mass Spectrometry (EI-MS)

o Sample Introduction: A small amount of the volatile liquid sample is introduced into the ion
source of the mass spectrometer, often via a heated direct insertion probe or through a gas
chromatograph (GC) for separation of mixtures.

« |onization: In the ion source, the sample molecules are bombarded with a high-energy
electron beam (typically 70 eV). This causes the molecules to ionize and fragment in a
reproducible manner.

e Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer
(e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their
mass-to-charge ratio (m/z).

» Detection: An electron multiplier or other detector records the abundance of each ion at a
specific m/z value.

o Data Representation: The output is a mass spectrum, which is a plot of relative ion
abundance versus m/z.

Data Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 3-
(Dimethylamino)acrylonitrile.
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Spectroscopic Analysis Workflow for 3-(Dimethylamino)acrylonitrile

3-(Dimethylamino)acrylonitrile Sample

IR Spectroscopy L Mass Spectrometry
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NMR Spectroscopy

Structural Elucidation and Verification

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Data of 3-(Dimethylamino)acrylonitrile: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1336122#3-dimethylamino-acrylonitrile-
spectroscopic-data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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